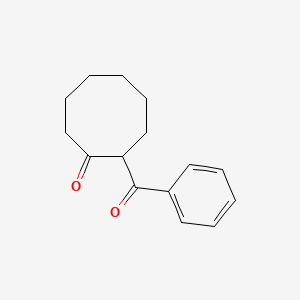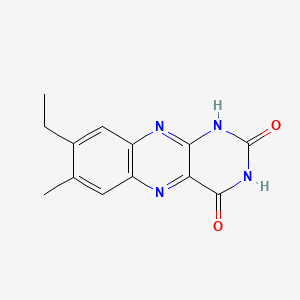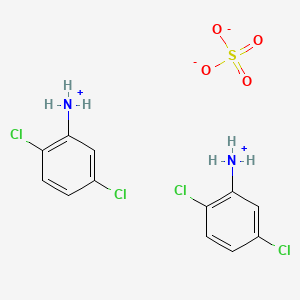
5-Ethylcytidine 3',5'-cyclic monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethylcytidine 3’,5’-cyclic monophosphate is a cyclic nucleotide derived from cytidine. It is a modified form of cytidine monophosphate where the phosphate group forms a cyclic structure with the 3’ and 5’ hydroxyl groups of the ribose sugar. This compound is of interest due to its potential roles in various biochemical processes and its structural similarity to other cyclic nucleotides like cyclic adenosine monophosphate and cyclic guanosine monophosphate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylcytidine 3’,5’-cyclic monophosphate typically involves the cyclization of 5-ethylcytidine monophosphate. This can be achieved through the use of specific enzymes such as cytidylyl cyclase, which catalyzes the formation of the cyclic phosphate ester from the linear monophosphate . The reaction conditions often require a buffered aqueous solution and may involve the use of cofactors or other assisting molecules to enhance the enzyme’s activity.
Industrial Production Methods
Industrial production of 5-Ethylcytidine 3’,5’-cyclic monophosphate would likely follow similar principles as laboratory synthesis but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity, potentially using bioreactors to maintain the necessary environment for the enzymatic reaction. The product would then be purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethylcytidine 3’,5’-cyclic monophosphate can undergo various chemical reactions, including:
Hydrolysis: The cyclic phosphate ester can be hydrolyzed to form the corresponding linear monophosphate.
Oxidation and Reduction: The ethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives, and reduction reactions can convert it to ethane.
Substitution: The nucleobase can participate in substitution reactions, where functional groups on the cytidine moiety are replaced by other groups.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Hydrolysis: Produces 5-ethylcytidine monophosphate.
Oxidation: Can produce 5-formylcytidine or 5-carboxycytidine derivatives.
Reduction: Can yield 5-ethylcytidine.
Substitution: Results in various substituted cytidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Ethylcytidine 3’,5’-cyclic monophosphate has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of cyclic nucleotides and their interactions with other molecules.
Medicine: Explored for its potential therapeutic applications, particularly in modulating cellular processes that involve cyclic nucleotides.
Industry: Utilized in the development of biochemical assays and as a standard in analytical techniques such as HPLC.
Mécanisme D'action
The mechanism of action of 5-Ethylcytidine 3’,5’-cyclic monophosphate involves its interaction with specific proteins and enzymes within the cell. As a cyclic nucleotide, it can bind to and activate cyclic nucleotide-dependent protein kinases, such as protein kinase A (PKA) or protein kinase G (PKG). These kinases then phosphorylate target proteins, leading to changes in their activity and subsequent cellular responses . The compound may also interact with other cyclic nucleotide-binding proteins, influencing various signaling pathways and cellular functions.
Comparaison Avec Des Composés Similaires
5-Ethylcytidine 3’,5’-cyclic monophosphate is similar to other cyclic nucleotides such as:
Cyclic adenosine monophosphate (cAMP): A well-known second messenger involved in many cellular processes.
Cyclic guanosine monophosphate (cGMP): Another second messenger with roles in vasodilation and other physiological functions.
Cyclic uridine monophosphate (cUMP): Less studied but also present in biological systems.
Uniqueness
The uniqueness of 5-Ethylcytidine 3’,5’-cyclic monophosphate lies in its ethyl modification, which may confer different biochemical properties and interactions compared to its non-ethylated counterparts. This modification can affect its stability, binding affinity to proteins, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
117309-88-3 |
|---|---|
Formule moléculaire |
C11H16N3O7P |
Poids moléculaire |
333.23 g/mol |
Nom IUPAC |
4-amino-1-[(6R,7R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-ethylpyrimidin-2-one |
InChI |
InChI=1S/C11H16N3O7P/c1-2-5-3-14(11(16)13-9(5)12)10-7(15)8-6(20-10)4-19-22(17,18)21-8/h3,6-8,10,15H,2,4H2,1H3,(H,17,18)(H2,12,13,16)/t6?,7-,8?,10-/m1/s1 |
Clé InChI |
RNPKQCPIOIDKEX-SVLSAUASSA-N |
SMILES isomérique |
CCC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C3C(O2)COP(=O)(O3)O)O |
SMILES canonique |
CCC1=CN(C(=O)N=C1N)C2C(C3C(O2)COP(=O)(O3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



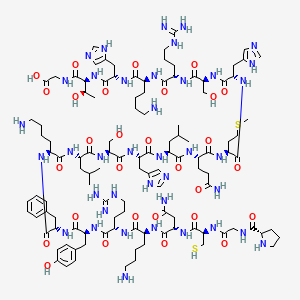
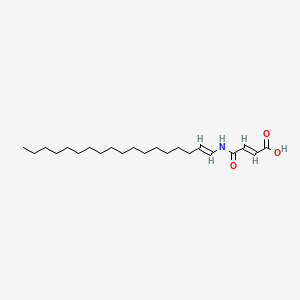

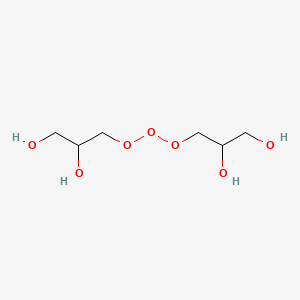
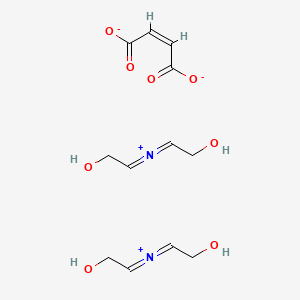
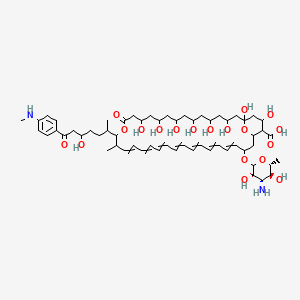
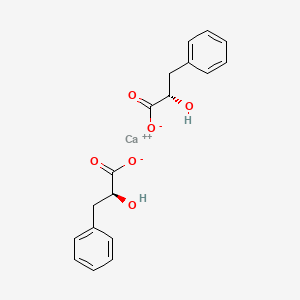

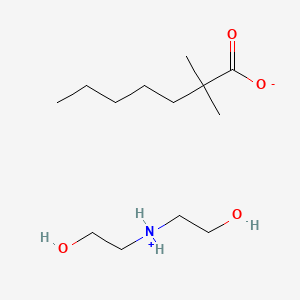
![2-[(4-Aminophenyl)methyl]-6-isopropylaniline](/img/structure/B12659720.png)
